molecular formula C24H20F2N2O3 B2384712 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-52-6

4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Número de catálogo: B2384712
Número CAS: 317833-52-6
Peso molecular: 422.432
Clave InChI: NLHBFPZNWYUTOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C24H20F2N2O3 and its molecular weight is 422.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2,6-Difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that belongs to the quinoxaline family. Quinoxaline derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C24H20F2N2O3
  • Molecular Weight : 422.42 g/mol
  • Density : 1.309 g/cm³ (predicted)
  • Boiling Point : 634.6 °C (predicted)
  • Acid Dissociation Constant (pKa) : 0.37 (predicted) .

Quinoxaline derivatives, including the compound , exhibit their biological effects through various mechanisms:

  • Anticancer Activity : Quinoxaline derivatives are known to inhibit cancer cell proliferation by targeting multiple pathways:
    • Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest.
    • Topoisomerase II Inhibition : Prevents DNA replication and transcription.
    • Receptor Tyrosine Kinases : Inhibition of pathways involving VEGFR, EGFR, and HER2 has been observed .
  • Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies demonstrated moderate inhibition efficiencies against COX-2 at varying concentrations .

Anticancer Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast Cancer)50Moderate
HeLa (Cervical Cancer)30High
A549 (Lung Cancer)45Moderate

These findings suggest that the compound may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound was also tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18High
Pseudomonas aeruginosa12Low

These results indicate potential use as an antimicrobial agent, particularly against E. coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoxaline core can significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances anticancer potency by improving binding affinity to target proteins .

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on COX-2 Inhibition : A study reported that at a concentration of 200 µg/mL, the compound showed over 95% inhibition of COX-2 activity, suggesting strong anti-inflammatory potential .
  • Anticancer Efficacy : Another study demonstrated that the compound reduced tumor size in xenograft models by approximately 40% compared to control groups .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that quinoxaline derivatives, including 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, exhibit potent anticancer activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Studies have shown that certain quinoxaline derivatives inhibit key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported that specific derivatives displayed varying inhibitory efficiencies against these enzymes, indicating their potential as therapeutic agents for cancer treatment .
  • Targeting Tubulin Polymerization : Compounds with a similar structure have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related quinoxaline derivative demonstrated an IC50 value of 3.97 mM against tubulin polymerization .

Antiviral Activity

Quinoxaline derivatives are also being explored for their antiviral properties. Specific studies have highlighted their effectiveness against viruses such as Hepatitis B and Coxsackievirus B5:

  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral entry or replication processes. For instance, one study showed that a derivative inhibited Coxsackievirus B5 by targeting early events of viral attachment and uncoating .

Case Study 1: Anticancer Activity

A recent investigation synthesized various quinoxaline derivatives and tested them against different cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value lower than 0.1 mM against HeLa cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of quinoxaline derivatives against Hepatitis B virus. The results indicated that certain compounds demonstrated promising antiviral activity at concentrations that did not exhibit cytotoxic effects on host cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name

4-(2,6-difluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-7-5-8-17(13-16)31-2)20-11-3-4-12-21(20)28(15)24(30)22-18(25)9-6-10-19(22)26/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBFPZNWYUTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.